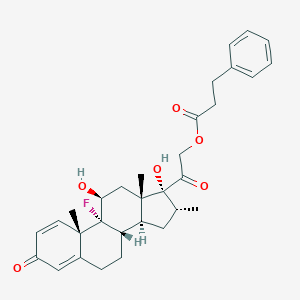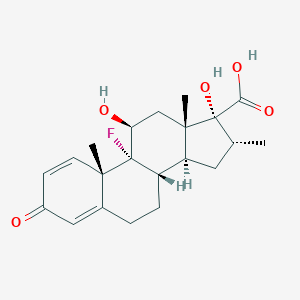
Trihexyphenidyl hydrochloride
Vue d'ensemble
Description
Trihexyphenidyl hydrochloride is a synthetic, substituted piperidine with parasympatholytic activity used mostly in Parkinson’s disease . It is used alone or together with other medicines (e.g., levodopa) to treat Parkinson’s disease. By improving muscle control and reducing stiffness, this medicine allows more normal movements of the body as the disease symptoms are reduced .
Synthesis Analysis
The absolute configuration of the more active (-)-enantiomer of the anticholinergic trihexyphenidyl hydrochloride has been established as ® by syntheses of (S)- (+)-procyclidine hydrochloride . The development and validation of Trihexyphenidyl Hydrochloride was carried out by Ion pair extraction method .Molecular Structure Analysis
The salt, obtained from a racemic solution, was found to crystallize in the chiral P21212 space group . This indicates that the polycrystalline powders consist of an equivalent mixture of R and S enantiomers, forming a racemic conglomerate .Chemical Reactions Analysis
The development and validation of Trihexyphenidyl Hydrochloride was carried out by Ion pair extraction method . The estimation was measured at 410 nm . The Beer’s Law was linear in the concentration range of 2µg/ml to 18 µg/ml at 410 nm .Physical And Chemical Properties Analysis
Trihexyphenidyl hydrochloride is a white powder, soluble in chloroform and methanol, sparingly soluble in methylene chloride and slightly soluble in water . Its molecular formula is C20H31NOxHCl and molar mass is 337.9 g mol .Applications De Recherche Scientifique
Parkinson’s Disease Management
Trihexyphenidyl hydrochloride is widely used in the management of Parkinson’s disease. It helps alleviate symptoms such as stiffness, tremors, spasms, and poor muscle control by exerting an antispasmodic effect. It is particularly effective in postencephalitic, arteriosclerotic, and idiopathic forms of Parkinson’s .
Treatment of Extrapyramidal Symptoms
In psychiatric care, Trihexyphenidyl hydrochloride is employed to treat extrapyramidal side effects, which are often associated with antipsychotic treatments. These side effects include involuntary muscle movements, tremors, and rigidity .
Antidote for Organophosphate Poisoning
Research has indicated that Trihexyphenidyl hydrochloride can be used as an antidote in organophosphate poisoning. It is more effective than atropine in countering the cholinergic crisis, seizures, and neuropathology associated with such poisoning .
Analytical Chemistry Applications
Trihexyphenidyl hydrochloride is utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It is used for the development and validation of stability-indicating methods for the determination of various pharmaceutical compounds .
Neurotoxicology Studies
In the field of neurotoxicology, Trihexyphenidyl hydrochloride is studied for its effects on the nervous system. It is used in experimental models to understand the neurotoxic effects of various substances and their antidotal treatments .
Pediatric Dystonia Management
Pediatric applications of Trihexyphenidyl hydrochloride include the management of dystonia in children with cerebral palsy. It helps in controlling involuntary muscle contractions and improving motor functions .
Control of Drooling
Trihexyphenidyl hydrochloride has been used off-label to control drooling, especially in pediatric patients with neurological disorders. It reduces saliva production by its anticholinergic effects .
Essential Tremor and Akathisia Treatment
It is also prescribed for essential tremor and akathisia, conditions that cause involuntary shaking and restlessness, respectively. Trihexyphenidyl hydrochloride helps in reducing these symptoms and improving the quality of life for affected individuals .
Mécanisme D'action
Target of Action
Trihexyphenidyl hydrochloride, also known as Benzhexol hydrochloride, primarily targets the muscarinic acetylcholine receptors . It is a non-selective antagonist but binds with higher affinity to the M1 subtype . These receptors are predominantly located in the central nervous system, particularly in the cerebral cortex .
Mode of Action
Trihexyphenidyl hydrochloride exerts a direct inhibitory effect on the parasympathetic nervous system . It interacts with its targets, the muscarinic acetylcholine receptors, by binding to them and blocking their activity . This leads to a decrease in the activity of the parasympathetic nervous system and an increase in the activity of the sympathetic nervous system . Additionally, it has been suggested that trihexyphenidyl may modify nicotinic acetylcholine receptor neurotransmission, leading indirectly to enhanced dopamine release in the striatum .
Biochemical Pathways
The primary biochemical pathway affected by trihexyphenidyl is the cholinergic pathway . By blocking the muscarinic acetylcholine receptors, trihexyphenidyl disrupts the normal functioning of this pathway, leading to a decrease in the activity of the parasympathetic nervous system and an increase in the activity of the sympathetic nervous system . This results in a variety of downstream effects, including a reduction in muscle rigidity and tremors .
Pharmacokinetics
Trihexyphenidyl is rapidly and well absorbed from the gastrointestinal tract . The time to peak plasma concentration is approximately 1.3 hours . It undergoes hydroxylation of the alicyclic group during metabolism . The drug is excreted via urine (as unchanged drug) and bile . The elimination half-life of trihexyphenidyl is approximately 33 hours .
Result of Action
The primary result of trihexyphenidyl’s action is a reduction in the symptoms of parkinsonism and drug-induced extrapyramidal disorders . It reduces the frequency and duration of oculogyric crises as well as of dyskinetic movements and spastic contractions . It may also improve psychotic depression and mental inertia frequently associated with Parkinson’s disease and symptomatic problems caused by antipsychotic treatment .
Action Environment
The action of trihexyphenidyl can be influenced by various environmental factors. For instance, the absorption of the drug can be affected by the presence of food in the gastrointestinal tract . Additionally, the drug’s efficacy and stability can be influenced by factors such as the patient’s age, overall health status, and the presence of other medications . .
Safety and Hazards
Trihexyphenidyl hydrochloride is toxic and contains a pharmaceutically active ingredient . It can cause serious side effects such as blurred vision, tunnel vision, eye pain, or seeing halos around lights; hot and dry skin, or a lack of sweating even if you feel hot; rapid or jerky repetitive involuntary movement; severe constipation; painful or difficult urination; unusual thoughts or behavior; confusion, memory problems .
Propriétés
IUPAC Name |
1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWJJTJNXAKQKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
144-11-6 (Parent) | |
| Record name | Trihexyphenidyl hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045802 | |
| Record name | Trihexyphenidyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855814 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Trihexyphenidyl hydrochloride | |
CAS RN |
52-49-3 | |
| Record name | (±)-Trihexyphenidyl hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trihexyphenidyl hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trihexyphenidyl hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trihexyphenidyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trihexyphenidyl hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIHEXYPHENIDYL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO61G82577 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B193487.png)












